Heptyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Heptyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters. The compound features a 3,4,5-trimethoxyphenyl substituent at the C4 position and a heptyl ester group at C3. These structural elements are critical for its physicochemical and biological properties. The heptyl chain increases lipophilicity, which may influence solubility, bioavailability, and membrane permeability compared to shorter-chain analogs (e.g., methyl or ethyl esters) .
Properties
Molecular Formula |
C22H32N2O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
heptyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H32N2O6/c1-6-7-8-9-10-11-30-21(25)18-14(2)23-22(26)24-19(18)15-12-16(27-3)20(29-5)17(13-15)28-4/h12-13,19H,6-11H2,1-5H3,(H2,23,24,26) |
InChI Key |
WGKXUUKCYFJCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Heptyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the heptyl and trimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Heptyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Heptyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
DHPM derivatives vary primarily in their aryl substituents and ester groups. Key analogs include:
Key Observations :
- Aryl Substituents : The 3,4,5-trimethoxyphenyl group in the target compound provides superior electron-donating effects and steric bulk compared to 3,4-dimethoxy or halogenated analogs. This enhances binding to TP and cytochrome c oxidase, as seen in analogs with similar substituents .
- Ester Groups : Methyl/ethyl esters exhibit higher crystallinity (mp 252–254°C for methyl ), while heptyl esters likely have lower melting points and improved lipid solubility.
Physicochemical Properties
- Melting Points : Methyl esters with 2,4,6-trimethoxyphenyl groups exhibit high melting points (~252–254°C) due to hydrogen bonding and crystallinity . The heptyl ester’s longer alkyl chain disrupts packing, likely reducing the melting point.
Biological Activity
Heptyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Chemical Formula : C26H30N2O8
- Molecular Weight : 498.53 g/mol
- CAS Number : 313244-05-2
- IUPAC Name : Heptyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
The compound features a tetrahydropyrimidine core with a heptyl side chain and a trimethoxyphenyl substituent. This unique structure contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydropyrimidine derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
The mechanism underlying the antitumor effects of this compound involves several pathways:
- Inhibition of Topoisomerase : The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Apoptotic Pathways : The compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Other Biological Activities
In addition to its antitumor properties, this compound has been studied for other pharmacological effects:
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) are summarized below:
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases. The compound appears to reduce neuronal apoptosis in models of oxidative stress and may enhance cognitive function through modulation of neurotransmitter levels.
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of this compound:
- Case Study on Anticancer Efficacy : A study involving mice implanted with human tumor cells showed significant tumor regression upon treatment with this compound at a dosage of 20 mg/kg body weight.
- Neuroprotection in Animal Models : In a model of Alzheimer's disease induced by amyloid-beta exposure in rats, administration of the compound improved memory retention and reduced neuronal loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
